molecular formula C20H17NO4S B7911257 Ethyl 2-(4-hydroxybenzamido)-4-phenylthiophene-3-carboxylate

Ethyl 2-(4-hydroxybenzamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B7911257
M. Wt: 367.4 g/mol
InChI Key: HYPGKAXEUHPBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxybenzamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a phenyl group, and a hydroxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxybenzamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and hydroxybenzamido groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxybenzamido)-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(4-hydroxybenzamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxybenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxybenzamido group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its binding affinity. Additionally, the thiophene and phenyl groups contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-hydroxybenzamido)-3-phenylthiophene-4-carboxylate
  • Ethyl 2-(4-hydroxybenzamido)-4-methylthiophene-3-carboxylate
  • Ethyl 2-(4-hydroxybenzamido)-4-phenylfuran-3-carboxylate

Uniqueness

Ethyl 2-(4-hydroxybenzamido)-4-phenylthiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[(4-hydroxybenzoyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-2-25-20(24)17-16(13-6-4-3-5-7-13)12-26-19(17)21-18(23)14-8-10-15(22)11-9-14/h3-12,22H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPGKAXEUHPBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.